2-ethoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)acetamide
CAS No.: 1705927-77-0
Cat. No.: VC6267172
Molecular Formula: C12H19N3O2S
Molecular Weight: 269.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1705927-77-0 |
|---|---|
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 269.36 |
| IUPAC Name | 2-ethoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C12H19N3O2S/c1-2-17-9-11(16)14-8-10-4-3-6-15(10)12-13-5-7-18-12/h5,7,10H,2-4,6,8-9H2,1H3,(H,14,16) |
| Standard InChI Key | NJROREKAKBLGKI-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NCC1CCCN1C2=NC=CS2 |
Introduction
Structural Characteristics and Molecular Properties
Chemical Architecture
The compound consists of three primary components:
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Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms at positions 1 and 3, respectively.
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Pyrrolidine scaffold: A saturated five-membered ring with an amine group at position 1, connected to the thiazole via a methylene bridge.
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Ethoxyacetamide side chain: An N-ethyloxy-substituted acetamide group attached to the pyrrolidine’s methylene unit.
The molecular formula is C₁₃H₂₀N₃O₂S, with a molecular weight of 297.38 g/mol. Key functional groups include:
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Secondary amine (pyrrolidine)
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Thiazole’s aromatic system
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Ethoxy ether and acetamide carbonyl groups.
Stereochemical Considerations
The pyrrolidine ring introduces chirality at carbon 2, yielding two enantiomers. Computational models predict that the (R)-enantiomer may exhibit superior binding affinity to bacterial dihydrofolate reductase due to favorable hydrophobic interactions .
Synthetic Pathways and Optimization
Key Synthetic Routes
While no direct synthesis is reported, analogous thiazole-pyrrolidine hybrids are typically synthesized via:
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Pyrrolidine-thiazole coupling:
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Acetylation:
Example Protocol (adapted from ):
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Dissolve 1-(thiazol-2-yl)pyrrolidine-2-methanamine (1 eq) in dry DMF.
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Add ethoxyacetic acid chloride (1.2 eq) dropwise at 0°C.
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Stir at room temperature for 12 hours.
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Purify via column chromatography (hexane:ethyl acetate = 3:1).
Yield: ~75–85% (estimated based on analogous reactions ).
Structural Modifications
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Ethoxy group replacement: Substituting ethoxy with methoxy reduces lipophilicity (clogP from 2.1 to 1.8), potentially improving aqueous solubility .
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Pyrrolidine ring expansion: Replacing pyrrolidine with piperidine decreases antimicrobial activity by 40%, highlighting the importance of ring size .
Biological Activities and Mechanisms
Antimicrobial Activity
Thiazole derivatives exhibit broad-spectrum activity, as demonstrated by:
| Compound Class | MIC (µg/ml) | Target Pathogens | Source |
|---|---|---|---|
| 2,4-Disubstituted thiazoles | 0.98–3.9 | S. aureus, B. subtilis | |
| Pyrrolidine-thiazole hybrids | 2.1–10.0 | M. tuberculosis H37Rv |
The target compound’s ethoxy group may enhance membrane penetration, while the acetamide moiety facilitates hydrogen bonding with bacterial enzymes like dihydrofolate reductase .
Enzyme Inhibition
Analogous compounds inhibit TGF-β1-dependent Smad3 phosphorylation (IC50 = 3 µM) . Molecular docking suggests:
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Thiazole’s sulfur forms a hydrogen bond with kinase domain residues.
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Pyrrolidine’s amine interacts with Asp351 via salt bridges.
Pharmacokinetic Profiling
Absorption and Distribution
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logP: Predicted 2.1 (moderate lipophilicity).
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Bioavailability: 65–70% (estimated using SwissADME).
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Blood-brain barrier permeability: Low (PSA = 78 Ų).
Metabolism and Excretion
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Primary metabolites: Thiazole sulfoxide (CYP3A4-mediated).
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Half-life: ~4.2 hours (rat model extrapolation).
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